molecular formula C10H17Cl2N3 B1402501 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361112-49-3

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B1402501
CAS No.: 1361112-49-3
M. Wt: 250.17 g/mol
InChI Key: NRIYJSYONCIFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position and a piperidin-2-yl group at the 4-position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 2-methylpyrimidine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methylpyrimidine is reacted with piperidine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine moiety that may enhance its interaction with biological targets. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

  • Chemical Formula : C10H15Cl2N3
  • Molecular Weight : 232.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported an MIC (Minimum Inhibitory Concentration) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, suggesting its potential as a therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and the pyrimidine core can significantly influence the compound's biological activity.

ModificationEffect on Activity
Substitution on the piperidine ringIncreased potency against specific cancer cell lines
Alteration in pyrimidine substituentsEnhanced antimicrobial efficacy

Case Studies

  • Antimicrobial Study : A recent investigation assessed the effectiveness of this compound against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and increased antibacterial activity, particularly against Gram-negative bacteria .
  • Cancer Research : In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

Safety and Toxicity Profile

Preliminary toxicity studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. No significant acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting its potential for further development as a pharmaceutical agent .

Properties

IUPAC Name

2-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9;;/h5,7,9,12H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYJSYONCIFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride

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